2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound this compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2 .
Biochemical Pathways
By inhibiting CDK2, the compound this compound affects the cell cycle progression pathway . This results in the arrest of cell growth and induction of apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The action of this compound results in significant cytotoxic activities against certain cell lines . It also induces alterations in cell cycle progression and apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a key enzyme involved in cell cycle regulation . It fits into the CDK2 active site through essential hydrogen bonding with Leu83 . The nature of these interactions is crucial for its inhibitory activity .
Cellular Effects
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting CDK2/cyclin A2 . This inhibition leads to alterations in cell cycle progression and apoptosis induction .
Temporal Effects in Laboratory Settings
Over time, the compound has shown potent dual activity against the examined cell lines and CDK2
Metabolic Pathways
Its interaction with CDK2 suggests it may influence pathways related to cell cycle regulation .
Subcellular Localization
Its interaction with CDK2 suggests it may be localized to areas where this kinase is active .
Properties
IUPAC Name |
2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-24-18-15(10-22-24)19(21-12-20-18)25-7-5-13(6-8-25)11-26-17(27)9-14-3-2-4-16(14)23-26/h9-10,12-13H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDJHMMBFOJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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